molecular formula C15H30 B12693445 trans-3-Pentadecene CAS No. 74392-35-1

trans-3-Pentadecene

Cat. No.: B12693445
CAS No.: 74392-35-1
M. Wt: 210.40 g/mol
InChI Key: WNBDFALPKHFDJO-FNORWQNLSA-N
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Description

trans-3-Pentadecene is a high-purity, unsaturated hydrocarbon with the molecular formula C15H30 and a molecular weight of 210.405 g/mol . This compound features a trans (or E) configuration double bond between the third and fourth carbon atoms, a structural aspect that significantly influences its chemical behavior and physical properties. In research settings, derivatives of this compound, such as 1-(α-d-galactopyranosyl)-(2E)-pentadec-2-ene, have been identified as highly potent and reversible skin penetration enhancers for transdermal and topical drug delivery . Studies demonstrate that this galactosyl pentadecene derivative can increase the skin flux of model drugs like theophylline and hydrocortisone by 8.5 and 5 times, respectively, and significantly boost the epidermal concentration of antivirals like cidofovir . Its mechanism of action involves a reversible interaction with the lipids of the skin's stratum corneum barrier, as confirmed by infrared spectroscopy, without affecting skin proteins . This interaction temporarily reduces the barrier function, facilitating drug permeation, but is reversible, with skin impedance and transepidermal water loss returning to baseline levels within hours after removal. Furthermore, in vitro toxicity profiles on keratinocytes and fibroblasts show acceptable IC50 values, supporting its research utility . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this product with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74392-35-1

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

(E)-pentadec-3-ene

InChI

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5+

InChI Key

WNBDFALPKHFDJO-FNORWQNLSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C/CC

Canonical SMILES

CCCCCCCCCCCC=CCC

Origin of Product

United States

Mechanistic Investigations of Trans 3 Pentadecene Reactivity and Transformations

Fundamental Studies of Oxidation and Radical-Mediated Reactions

The reactivity of trans-3-pentadecene, a long-chain alkene, is fundamentally governed by the chemistry of its carbon-carbon double bond. This electron-rich feature is the primary site for attack by electrophiles and radicals, initiating a cascade of reactions that are significant in various chemical contexts, including atmospheric chemistry.

The nitrate (B79036) radical (NO₃) is a potent oxidant, particularly during nighttime in the troposphere, and its reactions with alkenes proceed rapidly via electrophilic addition to the double bond. copernicus.orgnih.gov This process is a major atmospheric degradation pathway for unsaturated volatile organic compounds (VOCs). nih.govnih.gov The reaction initiates by the addition of the NO₃ radical to one of the sp²-hybridized carbons of the double bond, forming a nitrooxyalkyl radical intermediate. This radical then rapidly combines with molecular oxygen (O₂) to yield a nitrooxyalkyl peroxy radical (RO₂).

The kinetics of NO₃ radical addition to long-chain alkenes show a dependence on the carbon chain length. Rate constants tend to increase with the size of the alkene before reaching a plateau. acs.org This trend is attributed to the influence of the alkyl chain on the stability of the intermediate radical species. For long-chain alkenes, the reaction is highly efficient. copernicus.org

The subsequent reactions of the nitrooxyalkyl peroxy radical determine the final product distribution. These peroxy radicals can react with other radicals such as HO₂, other RO₂, or NO₃. caltech.edu In the case of the reaction between 1-pentadecene (B78149) and NO₃ radicals, the resulting β-nitrooxy alkoxy radical can undergo further reactions, leading to a variety of oxygenated products. rsc.orgresearchgate.net The introduction of a carbonyl group into an unsaturated VOC can deactivate the neighboring double bond towards reaction with the NO₃ radical, as the electron-withdrawing nature of the carbonyl group reduces the electron density of the alkene's π orbitals. nih.gov

Table 1: Rate Constants for the Gas-Phase Reactions of NO₃ Radicals with Various Long-Chain 1-Alkenes at 296 ± 2 K. acs.org

AlkeneRate Constant (x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹)
1-Hexene2.00 ± 0.16
1-Octene2.35 ± 0.15
1-Decene2.55 ± 0.16
1-Dodecene (B91753)2.79 ± 0.36
1-Tetradecene2.87 ± 0.21

This interactive table provides kinetic data for the reaction of NO₃ radicals with a series of 1-alkenes, illustrating the effect of carbon chain length on reactivity.

Alkoxy (RO) radicals are crucial intermediates in the oxidation of hydrocarbons and can be formed from the reactions of peroxy radicals. acs.org The alkoxy radical derived from this compound, specifically the 3-nitrooxy-pentadecan-4-oxy radical, faces several competing reaction pathways that significantly influence the final product mixture. These pathways are unimolecular isomerization, unimolecular decomposition (β-scission), and bimolecular reaction with O₂. researchgate.netcaltech.edu

Decomposition (β-scission) : This pathway involves the cleavage of a carbon-carbon bond adjacent (in the β-position) to the carbon bearing the oxygen radical. For the alkoxy radical derived from this compound, this would lead to the formation of an alkyl radical and a carbonyl compound. The rate of β-scission is highly dependent on the stability of the radical and the carbonyl products formed. iupac.org Quantum chemical calculations have shown that the decomposition of β-nitrate-alkoxy radicals is significantly slower than that of their β-hydroxy-substituted counterparts. rsc.orgresearchgate.net

Intramolecular Rearrangement (Isomerization) : Alkoxy radicals can undergo isomerization through an intramolecular hydrogen shift. The most common and atmospherically relevant of these is the 1,5-H shift, which proceeds via a six-membered ring transition state. caltech.edu This rearrangement transfers a hydrogen atom from a carbon five positions away from the alkoxy radical to the oxygen, forming a hydroxyalkyl radical. This new radical can then react further, typically by adding O₂. For long-chain alkoxy radicals, this pathway can be competitive. caltech.edu

Reaction with O₂ : In the presence of oxygen, the alkoxy radical can react via hydrogen abstraction from the carbon bearing the oxygen radical (if a hydrogen is present), to form a carbonyl compound and a hydroperoxyl radical (HO₂). caltech.edu

The branching ratios among these pathways depend critically on the structure of the alkoxy radical and the reaction conditions. caltech.edu Studies on 1-pentadecene have suggested that the rate of decomposition for nitrate-substituted alkoxy radicals may be underestimated by some structure-activity relationships (SARs). rsc.org

Table 2: Competing Reaction Pathways for Alkoxy Radicals.

PathwayDescriptionTypical Products
Decomposition (β-Scission)Cleavage of a C-C bond beta to the alkoxy radical center.Alkyl Radical, Carbonyl Compound
Isomerization (1,5-H Shift)Intramolecular abstraction of a hydrogen atom via a cyclic transition state.Hydroxyalkyl Radical
Reaction with O₂Hydrogen abstraction from the α-carbon by molecular oxygen.Carbonyl Compound, HO₂

This interactive table summarizes the primary reaction channels available to alkoxy radicals, which are key intermediates in the oxidation of this compound.

Kinetics and Product Distribution of NO3 Radical Addition to Long-Chain Alkenes

Influence of Stereochemistry on Reaction Selectivity and Mechanistic Divergence

The stereochemistry of the starting alkene, in this case, the trans configuration of the double bond in this compound, plays a crucial role in directing the stereochemical outcome of addition reactions. shimizu-uofsc.net This influence arises from the defined spatial arrangement of the substituents on the double bond, which affects the trajectory of incoming reagents and the stability of stereoisomeric transition states and intermediates.

In many addition reactions, the mechanism determines whether the new substituents add to the same side (syn-addition) or opposite sides (anti-addition) of the original double bond. masterorganicchemistry.com

Anti-addition : Reactions that proceed through a bridged, three-membered ring intermediate, such as bromination (Br₂), often result in exclusive anti-addition. The nucleophile attacks the carbon from the side opposite to the bridging atom, leading to a trans relationship between the two new substituents in the product. shimizu-uofsc.net

Syn-addition : Concerted reactions, where both new bonds form simultaneously, such as hydroboration-oxidation or dihydroxylation with OsO₄, typically result in syn-addition. shimizu-uofsc.net

Mixed Addition : Reactions proceeding through a planar carbocation intermediate, which can be attacked from either face with equal probability, lead to a mixture of syn- and anti-addition products. chemistrysteps.com

For this compound, an electrophilic addition that proceeds via anti-addition will yield a specific pair of enantiomers (a racemic mixture), while a syn-addition will yield a different pair of enantiomers. If the starting alkene were the cis-isomer, the stereochemical outcomes would be reversed, leading to diastereomeric products relative to those from the trans-isomer. This dependence of the product's stereochemistry on the reactant's stereochemistry is known as stereospecificity.

The stereochemistry of the trans double bond can also lead to mechanistic divergence, where the steric environment favors one reaction pathway over another. For instance, in enzyme-catalyzed reactions, the specific geometry of the substrate is critical. Studies involving trans-3-pentadecanyloxirane-2-carbaldehyde, a derivative of this compound, have been used to probe the mechanisms of enzymes like aldehyde deformylating oxygenase, where the stereochemistry around the reactive site is paramount. nih.gov

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms and Molecular Dynamics

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are used to map potential energy surfaces, identify transition states, and calculate reaction barriers, offering insights that are often difficult to obtain experimentally. mdpi.com

For the NO₃ radical addition to alkenes, quantum chemical studies can determine the most energetically favorable pathways. mdpi.com These calculations have shown that the initial addition of NO₃ to a double bond often has a negative activation energy, indicating a barrierless and rapid reaction. mdpi.com Theoretical models can also predict the relative stability of different radical adducts, helping to explain product distributions.

Computational analysis is also essential for understanding the subsequent reactions of intermediates, such as the decomposition and rearrangement of alkoxy radicals. rsc.orgresearchgate.net By calculating the energy barriers for competing pathways like β-scission and 1,5-H shifts, researchers can predict the dominant fate of these radicals under various conditions. caltech.edursc.org For example, theoretical studies have been crucial in demonstrating that the decomposition of β-nitrate-alkoxy radicals is kinetically slower than that of analogous β-hydroxy-alkoxy radicals. rsc.org

Molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system, providing insights into conformational dynamics and the influence of the solvent. rsc.org For a flexible long-chain molecule like this compound, MD can be used to explore the accessible conformations and how they might influence reactivity. For example, the probability of a 1,5-H shift in an alkoxy radical is related to the population of conformations that bring the target hydrogen into proximity with the radical oxygen. Computational tools have been developed to predict the thermochemical properties of long-chain alkanes and their isomers, which are essential for calculating reaction equilibrium distributions in processes like hydroisomerization. nih.govacs.org

Table 3: Applications of Computational Chemistry in Studying Alkene Reactivity.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of reaction pathways and transition state energies.Reaction barriers, mechanism elucidation (e.g., concerted vs. stepwise), product selectivity. researchgate.netmdpi.com
Ab initio Methods (e.g., CCSD(T))High-accuracy energy calculations for key points on the potential energy surface.Benchmarking DFT results, providing precise energetics for small model systems. mdpi.com
Transition State Theory (TST)Calculation of reaction rate constants from computed potential energy surfaces.Prediction of kinetic parameters, understanding temperature dependence of reactions. mdpi.com
Molecular Dynamics (MD)Simulation of the motion of atoms and molecules over time.Conformational analysis, solvent effects, understanding non-statistical reaction dynamics. rsc.orgcam.ac.uk

This interactive table outlines key theoretical methods and their applications in investigating the reaction mechanisms of this compound.

Sophisticated Spectroscopic and Chromatographic Techniques for the Analysis of Trans 3 Pentadecene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereochemical Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure and stereochemistry of organic molecules, including the trans configuration of the double bond in trans-3-pentadecene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum of a trans-alkene, the protons attached to the double bond (vinylic protons) typically exhibit a large coupling constant (J-coupling), generally in the range of 11-18 Hz. This is a key indicator of the trans geometry. For this compound, the signals for the vinylic protons (at C3 and C4) would appear as complex multiplets due to coupling with each other and with the adjacent methylene (B1212753) protons. The chemical shifts of these vinylic protons are expected to be in the range of 5.2-5.5 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the double bond in a trans-alkene typically resonate in the region of 125-135 ppm. The specific chemical shifts of the carbons in this compound are influenced by their position in the long alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

This table is generated based on typical values for similar long-chain alkenes and may vary slightly based on solvent and experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1~0.9 (t)~14
C2~2.0 (quint)~25
C3~5.4 (m)~130
C4~5.4 (m)~132
C5~2.0 (quint)~32
C6-C14~1.2-1.4 (m)~29-30
C15~0.9 (t)~14

t = triplet, quint = quintet, m = multiplet

The stereochemical configuration can be definitively assigned by analyzing the coupling constants between the vinylic protons. oup.com The magnitude of the vicinal coupling constant (³JHH) is dihedral angle-dependent, and the observed large coupling is characteristic of the anti-periplanar arrangement of the protons in the trans isomer. oup.com

High-Resolution Mass Spectrometry and Fragmentation Analysis of Unsaturated Long-Chain Hydrocarbons

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₅H₃₀), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

Electron ionization (EI) is a common ionization technique used in mass spectrometry. The fragmentation pattern of long-chain alkenes under EI conditions can be complex. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (210.2348 g/mol ). However, the molecular ion of long-chain hydrocarbons can sometimes be weak or absent. whitman.edu

The fragmentation of unsaturated long-chain hydrocarbons is characterized by a series of peaks corresponding to the loss of alkyl radicals. whitman.edu The fragmentation pattern is often similar to that of saturated hydrocarbons, with clusters of ions separated by 14 mass units (CH₂). ijiset.com The presence of the double bond influences the fragmentation, with cleavage at the allylic position being particularly favorable. For this compound, this would involve cleavage of the C2-C3 and C5-C6 bonds. Atmospheric pressure chemical ionization (APCI) is another technique that has been used for the analysis of hydrocarbons, though it can also cause extensive fragmentation. researchgate.net

Table 2: Key Fragmentation Ions for this compound in EI-MS

This table presents potential fragmentation patterns based on general principles of mass spectrometry for alkenes.

m/zProposed Fragment
210[C₁₅H₃₀]⁺ (Molecular Ion)
181[M - C₂H₅]⁺
167[M - C₃H₇]⁺
...Series of [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ ions
57[C₄H₉]⁺ (often a base peak in long-chain hydrocarbons) ijiset.com
43[C₃H₇]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Separation and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for the separation and identification of volatile and semi-volatile organic compounds, including isomers of pentadecene. scioninstruments.com The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides structural information for identification.

The separation of cis and trans isomers of alkenes is achievable using appropriate GC columns. nih.gov Generally, trans isomers have slightly shorter retention times than their corresponding cis isomers on non-polar columns due to their more linear shape and lower boiling point. nih.gov By using a suitable temperature program and column, this compound can be effectively separated from other isomers like cis-3-pentadecene and constitutional isomers such as 1-pentadecene (B78149). doi.org

For quantitative analysis, a calibration curve can be constructed using standards of known concentration. The peak area of this compound in the chromatogram is proportional to its concentration in the sample. researchgate.net Selective ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for trace-level quantification by monitoring only specific fragment ions characteristic of the target analyte. researchgate.net

Table 3: Example GC-MS Parameters for the Analysis of this compound

These are typical parameters and may need optimization for specific applications.

ParameterValue
GC ColumnNon-polar (e.g., DB-5ms) or moderately polar capillary column
Injection ModeSplit/Splitless
Carrier GasHelium
Oven ProgramInitial temperature, ramp rate, and final temperature optimized for separation
MS IonizationElectron Ionization (EI) at 70 eV
MS DetectorFull Scan or Selective Ion Monitoring (SIM)

Vibrational Spectroscopy (IR and Raman) for Structural and Conformational Studies

In the IR spectrum of a trans-alkene, a characteristic out-of-plane C-H bending vibration appears as a strong band in the region of 960-970 cm⁻¹. uc.edu This band is a reliable diagnostic for the trans configuration and is typically absent in the spectrum of the cis isomer. uc.edu The C=C stretching vibration for a trans-alkene is usually weak in the IR spectrum and appears around 1665-1680 cm⁻¹. tum.de

Raman spectroscopy is complementary to IR spectroscopy. For a trans-alkene, the C=C stretching vibration gives rise to a strong band in the Raman spectrum, typically around 1670 cm⁻¹. aip.orgs-a-s.org This is because the C=C bond is highly polarizable, making it Raman active. The out-of-plane C-H bending vibration is generally weak in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

This table highlights the key diagnostic peaks for identifying the trans-alkene functionality.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
C-H stretch (sp²)~3020~3020Medium
C-H stretch (sp³)~2850-2960~2850-2960Strong
C=C stretch~1670 (weak)~1673 (strong) aip.org-
C-H bend (out-of-plane)~970 (strong) aip.orgWeak-
CH₂ scissoring~1465~1465Medium

Environmental Occurrence, Fate, and Ecological Interactions of Pentadecenes

Atmospheric Photochemistry and Degradation Pathways of Unsaturated Hydrocarbons

Unsaturated hydrocarbons, such as trans-3-Pentadecene, are reactive in the atmosphere, primarily due to the presence of carbon-carbon double bonds. ontosight.ai Their atmospheric chemistry is largely driven by photochemical reactions, which are initiated by sunlight. libretexts.orgnumberanalytics.com

Key Atmospheric Reactions for Unsaturated Hydrocarbons:

Reaction with OH radicals: The dominant daytime degradation pathway.

Ozonolysis: Reaction with ozone, significant for alkenes.

Reaction with Nitrate (B79036) Radicals (NO3): An important nighttime degradation pathway.

The products of these atmospheric reactions, which can include aldehydes, ketones, and organic nitrates, can themselves undergo further chemical transformations or be removed from the atmosphere through wet or dry deposition. numberanalytics.com

Biotransformation Processes and Biodegradation Kinetics in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, the fate of pentadecenes is primarily governed by microbial biodegradation. nih.govresearchgate.net A wide variety of bacteria and fungi possess the enzymatic machinery to break down these hydrocarbons. researchgate.net The biodegradability of alkenes is generally higher than that of their saturated counterparts (alkanes) due to the reactivity of the double bond. enviro.wiki

Aerobic biodegradation of alkenes is an oxidative process. nih.govresearchgate.net Microorganisms utilize oxygenases to attack the double bond, often forming an epoxide or a diol as an initial step. wur.nl The molecule is then further metabolized, typically through pathways similar to fatty acid beta-oxidation, ultimately leading to carbon dioxide and water. researchgate.net

Under anaerobic conditions, the biodegradation of alkenes is also possible, although the mechanisms are different and generally slower. uni-konstanz.de In the absence of oxygen, other electron acceptors such as nitrate, sulfate, or carbon dioxide are used by microorganisms. enviro.wiki One proposed pathway for anaerobic alkene degradation involves the hydration of the double bond to form an alcohol, which can then be further metabolized. wur.nluni-konstanz.de

The kinetics of biodegradation are influenced by several factors:

Chemical Structure: The length of the carbon chain and the position of the double bond can affect degradation rates. acs.org

Environmental Conditions: Temperature, pH, oxygen availability, and the presence of other nutrients are critical. ijasbt.org

Microbial Community: The presence of a microbial population adapted to hydrocarbon degradation is essential for efficient biotransformation. researchgate.net

Studies have shown that some microorganisms can metabolize long-chain alkenes like pentadecene. For example, the sulfate-reducing bacterium Desulfatibacillum aliphaticivorans can oxidize 1-alkenes, including 1-pentadecene (B78149), under anaerobic conditions. asm.org Research on the co-composting of sewage sludge has also indicated that while some long-chain alkenes and alkanes, including pentadecene, can be resistant to degradation, others are metabolized by the microbial community. nih.gov

Factors Influencing Biodegradation of Alkenes

FactorDescriptionSignificance in Biodegradation
Chemical StructureChain length, branching, and position of the double bond.Affects enzyme specificity and reaction rates. Longer chains and internal double bonds can have different degradation kinetics. acs.org
Oxygen AvailabilityPresence or absence of molecular oxygen.Determines whether aerobic or anaerobic pathways are utilized. Aerobic degradation is generally faster. enviro.wiki
Nutrient AvailabilityPresence of essential nutrients like nitrogen and phosphorus.Crucial for microbial growth and metabolic activity. ijasbt.org
Microbial ConsortiaThe diversity and adaptability of microorganisms present.A diverse and adapted microbial community enhances the efficiency and completeness of biodegradation. researchgate.net
Temperature and pHPhysical and chemical conditions of the environment.Affects microbial enzyme activity and growth rates. ijasbt.org

Ecological Roles and Biogeochemical Cycling of Alkenes in Natural Systems

Alkenes are part of the broader biogeochemical cycle of carbon, which involves the movement and transformation of carbon between the atmosphere, oceans, land, and living organisms. wikipedia.orgbritannica.com

In natural systems, long-chain alkenes are produced by various organisms, including plants, algae, and bacteria. biofueljournal.com For instance, some species of microalgae produce a range of hydrocarbons, including alkenes. These compounds can serve various biological functions, such as acting as structural components of cell walls or as chemical signals.

The production and degradation of alkenes by microorganisms are key processes in the carbon cycle. mdpi.com Photosynthetic organisms fix atmospheric carbon dioxide into organic matter, including hydrocarbons. youtube.com When these organisms die, decomposers, including bacteria and fungi that degrade alkenes, break down this organic matter, returning carbon to the environment. britannica.com

The biotransformation of alkenes can also lead to the formation of more persistent organic molecules that can become incorporated into humic substances in soil and sediment. nih.gov This process represents a long-term sink for carbon in the environment.

Advanced Research Applications and Potential in Chemical Science

trans-3-Pentadecene as a Precursor in Advanced Organic Synthesis

The double bond in this compound is a site of rich reactivity, allowing it to serve as a versatile precursor for a variety of molecular architectures. Standard alkene transformations can be applied to introduce new functional groups or modify the carbon skeleton. The molecule can undergo several key types of reactions, including oxidation to form alcohols or carbonyl compounds, reduction to the corresponding alkane, pentadecane (B166386), and various addition reactions across the double bond.

One of the most powerful applications of alkenes like this compound is in ole-fin metathesis, a reaction that enables the efficient construction of complex molecules. numberanalytics.com A notable example is the use of a pentadecene derivative in the stereoselective synthesis of novel sphingoid bases. In this process, a cross-metathesis reaction is employed to couple the alkene with a chiral, functionalized partner. For instance, a derivative of L-serine can be converted into a vinyl ketone, which then reacts with an alkene like 1-pentadecene (B78149) in the presence of a Grubbs 2nd generation catalyst. nih.gov This strategy provides a modular and efficient route to creating complex lipid structures that are valuable as biochemical tools for studying metabolism and disease. nih.gov

The defined trans geometry of the double bond is crucial, as it dictates the stereochemical outcome of subsequent transformations, a critical aspect in the synthesis of biologically active molecules and natural products. nih.govnih.gov

Table 1: Key Synthetic Transformations of this compound
Reaction TypeReagents/ConditionsProduct ClassSignificance
OxidationPotassium permanganate (B83412) (KMnO₄)Alcohols, Aldehydes, Carboxylic AcidsIntroduction of oxygen-containing functional groups.
Reduction (Hydrogenation)H₂ gas with Pd or Pt catalystAlkanes (Pentadecane)Saturation of the double bond to form the alkyl chain. nih.gov
AdditionHalogens (e.g., Br₂), Hydrogen Halides (e.g., HBr)Halogenated PentadecanesFunctionalization of the carbon skeleton.
Cross-MetathesisGrubbs Catalyst, functionalized alkene partnerComplex Alkenes, Bio-moleculesForms new C=C bonds for building complex structures like sphingoid bases. nih.gov

Exploitation of Stereodefined Olefins in Polymer Science and Material Innovation

The stereochemistry of the repeating alkene units within a polymer chain is a powerful tool for controlling the macroscopic properties of the resulting material. researchgate.net Stereodefined olefins, such as this compound, are model compounds for understanding how double bond geometry influences polymer architecture and function. Techniques like acyclic diene metathesis (ADMET) polymerization allow for the synthesis of polymers from α,ω-diene monomers, where the stereochemistry of the resulting internal double bonds can be precisely controlled through catalyst selection. researchgate.net

Polymers synthesized with a high content of trans-alkene linkages exhibit distinct thermal and mechanical properties compared to their cis-isomers or stereorandom counterparts. The linear and more extended nature of the trans configuration allows for more efficient chain packing and increased intermolecular interactions. This typically results in materials with higher melting points, increased crystallinity, and different mechanical strengths. researchgate.net In contrast, the kinked structure of cis-olefins disrupts regular packing, leading to more amorphous materials with lower melting points.

The ability to dictate the cis/trans ratio in polyalkenamers provides a sophisticated method for tuning material properties to suit specific applications, from elastomers to thermoplastics. researchgate.net While this compound itself is not a diene, the principles derived from its stereochemistry are directly applicable to the design of monomers for creating advanced polymers with tailored characteristics.

Table 2: Influence of Olefin Stereochemistry on Polymer Properties
PropertyHigh trans-Content PolymersHigh cis-Content Polymers
Chain PackingMore efficient, ordered packingLess efficient, disrupted packing
CrystallinityHigherLower (more amorphous) researchgate.net
Melting Point (Tm)Generally higher researchgate.netGenerally lower researchgate.net
Thermodynamic StabilityMore stableLess stable (higher energy)

Development of Novel Chemical Tools and Reagents Incorporating Pentadecene Scaffolds

In modern chemical science, particularly in medicinal chemistry and chemical biology, a "scaffold" refers to a core molecular framework that can be systematically functionalized to create a library of related compounds. unife.itmdpi.com The long, fifteen-carbon chain of pentadecene represents a lipophilic scaffold that is a key structural motif in various biologically important molecules, most notably lipids like sphingosines. nih.gov

The development of synthetic methods to produce novel sphingoid bases and their derivatives relies on incorporating pentadecene or related long-chain alkene scaffolds. nih.gov These synthetic lipids are not intended for therapeutic use but serve as invaluable chemical tools for research. For example, isotopically labeled (e.g., deuterated) versions of these lipids can be synthesized and used as internal standards for mass spectrometry, enabling precise quantification of their natural counterparts in biological samples. nih.gov Such tools are crucial for exploring the roles of these lipids in cellular processes and for identifying potential biomarkers for diseases like diabetes and neuropathy, which are associated with changes in lipid metabolism. nih.gov

By using the pentadecene scaffold, chemists can create a variety of specialized probes and standards. The strategic placement of the double bond and the introduction of various functional groups allow for the synthesis of a diverse set of molecules to investigate enzyme selectivity, lipid-protein interactions, and the biophysical properties of cell membranes. nih.gov This highlights a sophisticated application of this compound beyond its role as a simple precursor, positioning it as a foundational element for creating advanced reagents that drive biomedical discovery.

Table 3: Examples of Chemical Tools Based on Pentadecene and Related Scaffolds
Type of ToolScaffold FeatureApplication in Research
Deuterated Sphingolipid StandardsLong alkyl chain derived from a pentadecene precursorInternal standards for quantitative mass spectrometry in metabolomics. nih.gov
Non-canonical Sphingoid BasesVariations in chain length and double bond positionProbes to study the metabolism and function of atypical lipids in disease. nih.gov
Fluorescently-Tagged LipidsPentadecene chain with an attached fluorophoreTools for imaging lipid trafficking and localization in living cells.

Q & A

Q. How can trans-3-Pentadecene be reliably identified and quantified in complex mixtures?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to separate isomers. Quantification can be achieved via calibration curves using pure trans-3-Pentadecene standards. Confirm structural identity through retention index matching and comparison with spectral libraries (e.g., NIST) .

Q. What synthetic routes are optimal for producing high-purity this compound in laboratory settings?

Methodological Answer: Catalytic isomerization of 1-pentadecene using palladium-based catalysts under controlled hydrogenation conditions ensures stereoselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation. Purity >98% can be validated using nuclear magnetic resonance (NMR) spectroscopy .

Q. What safety protocols are essential for handling this compound in laboratory experiments?

Methodological Answer: Use fume hoods for volatile organic compound (VOC) management, nitrile gloves for skin protection, and explosion-proof refrigerators for storage. Regularly review safety data sheets (SDS) for updates on degradation hazards and disposal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s thermodynamic properties across studies?

Methodological Answer: Conduct meta-analyses to identify inconsistencies in experimental parameters (e.g., temperature calibration, solvent purity). Replicate studies under standardized conditions (e.g., ASTM protocols) and validate via collaborative interlaboratory trials. Use statistical tools like ANOVA to assess variability .

Q. What experimental designs are suitable for investigating this compound’s role in insect pheromone systems?

Methodological Answer: Design field experiments using gas chromatography-electroantennographic detection (GC-EAD) to isolate bioactive compounds. Pair with wind tunnel assays to test behavioral responses. Control for environmental variables (humidity, temperature) and use synthetic blends to confirm activity .

Q. How can computational models predict this compound’s environmental mobility and bioaccumulation potential?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate log Kow and biodegradation rates. Validate predictions with laboratory soil-column experiments and high-resolution mass spectrometry (HRMS) to track metabolite formation .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Use probit analysis or logistic regression to model non-linear responses (e.g., LC50 values). Include confidence intervals and sensitivity analyses to account for biological variability. Open-source tools like R or Python’s SciPy suite enable reproducible workflows .

Q. How should researchers address gaps in this compound’s ecotoxicological data for regulatory submissions?

Methodological Answer: Follow OECD Test Guidelines (e.g., OECD 201 for algal growth inhibition) to generate standardized data. Collaborate with regulatory bodies to align testing protocols with REACH or TSCA requirements. Prioritize endpoints like chronic toxicity and endocrine disruption .

Ethical & Methodological Rigor

Q. What frameworks ensure ethical rigor in studies involving this compound and non-model organisms?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For field studies, obtain permits from local ethics committees and minimize ecological disruption via non-invasive sampling (e.g., passive air sampling) .

Q. How can researchers enhance reproducibility in this compound synthesis and characterization?

Methodological Answer: Document all parameters (e.g., catalyst loading, reaction time) in electronic lab notebooks (ELNs). Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.